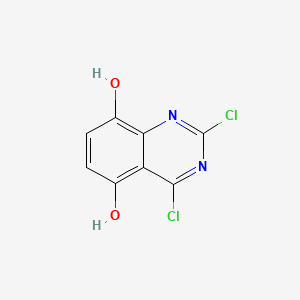
Sulfamethoxazole-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfamethoxazole-cysteine is a compound that combines sulfamethoxazole, a sulfonamide antibiotic, with cysteine, an amino acid. Sulfamethoxazole is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, while cysteine is involved in various metabolic processes and has antioxidant properties. The combination of these two molecules can potentially enhance the therapeutic effects and reduce side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfamethoxazole-cysteine typically involves the conjugation of sulfamethoxazole with cysteine through a series of chemical reactions. One common method is to activate the carboxyl group of sulfamethoxazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then react it with the amino group of cysteine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using techniques like crystallization, filtration, and chromatography.
化学反応の分析
Types of Reactions
Sulfamethoxazole-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form cystine, a disulfide-linked dimer.
Reduction: Sulfamethoxazole can be reduced to its corresponding amine derivative.
Substitution: The sulfonamide group of sulfamethoxazole can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products
Oxidation: Formation of cystine and oxidized sulfamethoxazole derivatives.
Reduction: Formation of amine derivatives of sulfamethoxazole.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
Sulfamethoxazole-cysteine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamides and amino acids.
Biology: Investigated for its potential to modulate oxidative stress and enhance cellular antioxidant defenses.
Medicine: Explored for its antibacterial properties and potential to reduce side effects associated with sulfamethoxazole alone.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of sulfamethoxazole-cysteine involves the inhibition of bacterial folic acid synthesis by sulfamethoxazole, which prevents the formation of nucleic acids and proteins necessary for bacterial growth. Cysteine, on the other hand, can enhance the antioxidant capacity of cells and protect against oxidative damage. The combination of these effects can lead to improved therapeutic outcomes and reduced toxicity.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used alone or in combination with trimethoprim.
Cysteine: An amino acid with antioxidant properties.
Sulfamethoxazole-trimethoprim: A combination antibiotic used to treat various bacterial infections.
Uniqueness
Sulfamethoxazole-cysteine is unique in that it combines the antibacterial properties of sulfamethoxazole with the antioxidant effects of cysteine. This dual action can potentially enhance the therapeutic efficacy and reduce the side effects associated with sulfamethoxazole alone. Additionally, the presence of cysteine may improve the bioavailability and stability of the compound.
特性
分子式 |
C13H16N4O7S2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
2-amino-3-[hydroxy-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfinamoyl]propanoic acid |
InChI |
InChI=1S/C13H16N4O7S2/c1-8-6-12(15-24-8)16-26(22,23)10-4-2-9(3-5-10)17(20)25(21)7-11(14)13(18)19/h2-6,11,20H,7,14H2,1H3,(H,15,16)(H,18,19) |
InChIキー |
HFPLSDFQQRUIBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(O)S(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


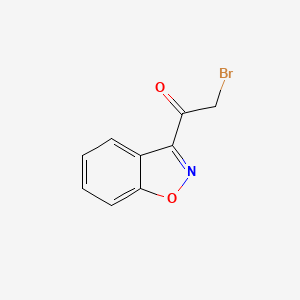



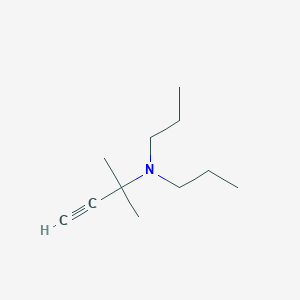
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
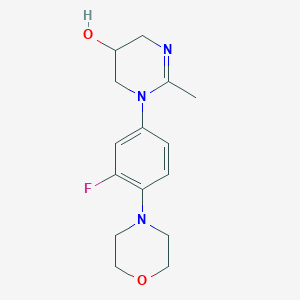
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
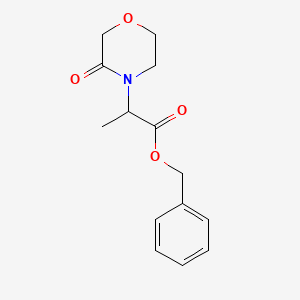
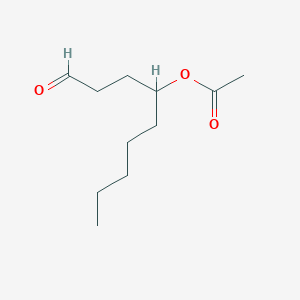


![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
